(S)-DMAPT

Description

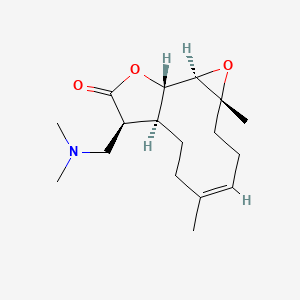

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870677-05-7 | |

| Record name | Dimethylaminoparthenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLAMINOPARTHENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethylaminoparthenolide (DMAPT): A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoparthenolide (DMAPT) is a synthetic analog of the naturally occurring sesquiterpene lactone, parthenolide. Developed to overcome the poor solubility and limited bioavailability of its parent compound, DMAPT has demonstrated significant preclinical activity, particularly in the context of oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic data and oral bioavailability of DMAPT, intended to inform further research and drug development efforts.

Pharmacokinetic Profile

DMAPT exhibits favorable pharmacokinetic properties, including high oral bioavailability, a significant improvement over parthenolide. Preclinical studies in murine and canine models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of DMAPT observed in preclinical studies.

| Species | Dose (Oral) | Cmax (µM) | T1/2 (hours) | Oral Bioavailability (%) | Reference |

| Mouse | 100 mg/kg | 25 | 0.63 | ~70 | [1][2] |

| Canine | 100 mg/kg | 61 | 1.9 | ~70 | [1][2] |

Table 1: Summary of DMAPT Pharmacokinetic Parameters in Preclinical Models.

Experimental Protocols

While detailed, step-by-step protocols for the pivotal pharmacokinetic studies of DMAPT are not extensively published in the public domain, a generalized methodology based on standard preclinical pharmacokinetic assessment is outlined below.

Generalized In Vivo Pharmacokinetic Study Protocol

-

Animal Models: Studies are typically conducted in rodent (e.g., mice) and non-rodent (e.g., canine) species to assess interspecies differences in drug metabolism and pharmacokinetics.

-

Drug Formulation and Administration:

-

Oral (PO): DMAPT is often formulated as a water-soluble salt (e.g., fumarate salt) and administered via oral gavage. The vehicle used can vary, with examples including mannitol solutions.

-

Intravenous (IV): For bioavailability studies, an intravenous formulation is required. The vehicle for IV administration would typically be a sterile, biocompatible solution such as saline or a co-solvent system if necessary to maintain solubility.

-

-

Dosing: Animals receive a single dose of DMAPT. For oral bioavailability studies, separate groups are administered the drug orally and intravenously.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of DMAPT in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Mechanism of Action

DMAPT exerts its biological effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress, inhibiting the NF-κB pathway, and activating the p53 tumor suppressor pathway.

Inhibition of NF-κB Signaling

A primary mechanism of action for DMAPT is the inhibition of the canonical NF-κB pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.

Activation of p53

DMAPT has been shown to activate the p53 tumor suppressor protein. p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.

Conclusion

Dimethylaminoparthenolide represents a promising therapeutic candidate with significantly improved pharmacokinetic properties compared to its parent compound, parthenolide. Its high oral bioavailability of approximately 70% in preclinical models makes it a viable candidate for oral administration. The primary mechanisms of action, involving the inhibition of the pro-survival NF-κB pathway and activation of the p53 tumor suppressor, provide a strong rationale for its continued investigation in oncology and other relevant disease areas. Further studies are warranted to fully elucidate its metabolic fate and to translate these preclinical findings into the clinical setting.

References

- 1. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

early discovery and development of water-soluble parthenolide analogs

An in-depth technical guide or whitepaper on the core.

Executive Summary

Parthenolide (PTL), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has demonstrated significant potential as an anticancer agent, primarily through its inhibition of the NF-κB signaling pathway and selective targeting of cancer stem cells.[1] However, its clinical development has been severely hampered by poor water solubility and low oral bioavailability.[1] This has driven research into the development of water-soluble analogs to improve its pharmacological properties. This guide details the early discovery and development of these analogs, with a primary focus on Dimethylaminoparthenolide (DMAPT), a lead candidate that has progressed to preclinical and clinical evaluation. We will cover its synthesis, mechanism of action, preclinical efficacy, and the key experimental protocols used in its evaluation.

The Challenge: Parthenolide's Poor Pharmacokinetics

Parthenolide's therapeutic potential is well-documented, but its inherent hydrophobicity presents a major obstacle for clinical translation. Key limitations include:

-

Low Aqueous Solubility: Makes it difficult to formulate for intravenous or oral administration.[2]

-

Poor Bioavailability: Oral bioavailability is estimated to be as low as 2%.[3] This necessitates high doses to achieve therapeutic concentrations, increasing the risk of off-target toxicity.

-

Chemical Instability: The presence of reactive functional groups can lead to instability under physiological conditions.[1]

These challenges spurred the development of derivatives designed to enhance water solubility and improve the overall pharmacokinetic profile without compromising the intrinsic anti-leukemic and anti-inflammatory activity.[2]

Development of Water-Soluble Parthenolide Analogs

To address the solubility issue, researchers focused on introducing ionizable functional groups to the parthenolide scaffold. The most successful strategy involved the Michael-type addition of amines to the α-methylene-γ-lactone moiety, a key structural feature for PTL's biological activity. This resulted in a series of "aminoparthenolides."

The addition of a dimethylamino group led to the discovery of Dimethylaminoparthenolide (DMAPT) , also known as LC-1.[2] This analog could be readily converted into a water-soluble salt, such as a fumarate salt, dramatically improving its dissolution characteristics and suitability for in vivo studies.[4]

Caption: Logical workflow for the development of DMAPT.

Preclinical Data Summary

DMAPT has demonstrated significant preclinical activity across a range of hematological and solid tumors. Its improved water solubility is over 1000 times greater than PTL, and it boasts an oral bioavailability of approximately 70%.[3][4]

Table 1: Comparative Pharmacokinetic Properties

| Compound | Oral Bioavailability | Water Solubility | Reference |

| Parthenolide (PTL) | ~2% | Poor | [3] |

| DMAPT | ~70% | High (>1000x PTL) | [3][4] |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line/Type | Assay | Endpoint | Value | Reference |

| DMAPT | Primary AML Cells | Viability Assay | LD50 | 1.7 µM | [5] |

| DMAPT | PC-3 (Prostate) | Proliferation | Doubling Time | Increase from 23.0h to 42.0h (at 5 µM) | [5] |

| DMAPT | DU145 (Prostate) | Proliferation | Doubling Time | Increase from 20.4h to 72.5h (at 4 µM) | [5] |

| DMAPT | NSCLC & TCC lines | Proliferation | BrdU Assay | >95% inhibition (at 5-20 µM) | [6] |

| Parthenolide (PTL) | Various Tumor Cells | Proliferation | IC50 | 2.5 - 25 µM | [1] |

Mechanism of Action

DMAPT retains the core mechanisms of its parent compound, parthenolide, primarily targeting pro-survival signaling pathways within cancer cells.

Inhibition of NF-κB Signaling

The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. DMAPT, like PTL, is a potent inhibitor of this pathway. It is believed to directly target and inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitor protein IκBα. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[4][7][8]

Caption: Inhibition of the Canonical NF-κB Pathway by DMAPT.

Induction of Oxidative Stress

DMAPT has been shown to generate reactive oxygen species (ROS) within cancer cells.[2][6] This increase in oxidative stress can activate downstream signaling pathways, such as the JNK pathway, and contribute to the induction of apoptosis. This pro-oxidant mechanism is particularly effective in targeting leukemia stem cells while sparing normal hematopoietic cells.[4]

Other Reported Mechanisms

-

p53 Activation: Molecular studies have indicated that DMAPT can lead to the activation of the p53 tumor suppressor protein.[4]

-

STAT3 Inhibition: In models of lung cancer, DMAPT has been shown to decrease the activity of STAT3, a key transcription factor involved in cell proliferation and survival.[9]

Key Experimental Protocols

Synthesis of DMAPT Fumarate Salt

-

Step 1: Michael Addition: Parthenolide is dissolved in a suitable organic solvent (e.g., ethanol). An excess of dimethylamine (often as a solution in ethanol or THF) is added to the solution. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 2: Purification of DMAPT Base: The solvent is removed under reduced pressure. The resulting crude product (DMAPT free base) is purified, typically by column chromatography on silica gel.

-

Step 3: Salt Formation: The purified DMAPT base is dissolved in a solvent like acetone or ethanol. A solution of fumaric acid (1 equivalent) in the same solvent is added dropwise with stirring.

-

Step 4: Isolation: The DMAPT fumarate salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the final water-soluble product.[2][4]

Caption: Experimental workflow for the synthesis of DMAPT.

In Vitro Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: A stock solution of DMAPT is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with a medium containing the different concentrations of DMAPT. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like XTT) is added to each well.

-

Color Development: Plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Measurement: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The LD50 or IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

-

Nuclear Extract Preparation: Cells are treated with DMAPT or vehicle for a specified time. Following treatment, cells are harvested, and nuclear proteins are isolated using a nuclear extraction kit. Protein concentration is determined using a Bradford or BCA assay.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label like biotin.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) (to prevent non-specific binding).

-

Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: If using a radioactive probe, the gel is dried and exposed to X-ray film (autoradiography). If using a biotinylated probe, the probe is transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of NF-κB DNA binding activity.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethylaminoparthenolide (DMAPT) as an alternative approach for treatment of Familial Mediterranean Fever (FMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]

Beyond NF-κB: A Technical Guide to the Molecular Targets of Dimethylaminoparthenolide

Audience: Researchers, scientists, and drug development professionals.

Core Message: This document provides an in-depth exploration of the molecular targets of Dimethylaminoparthenolide (DMAPT) beyond its well-documented inhibition of the NF-κB pathway. It aims to elucidate additional mechanisms of action that contribute to its anti-cancer and anti-inflammatory properties, offering a broader perspective for future research and therapeutic development.

Introduction

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the sesquiterpeneride, a natural product isolated from the plant Tanacetum parthenium (feverfew). While the inhibitory effect of parthenolide and DMAPT on the NF-κB signaling pathway is a cornerstone of their biological activity, a growing body of evidence reveals a more complex pharmacological profile. This guide delves into the molecular targets of DMAPT that are independent of or complementary to NF-κB inhibition, providing a comprehensive overview of its multifaceted mechanism of action.

Quantitative Analysis of DMAPT's Biological Activity

The following table summarizes the cytotoxic and anti-proliferative effects of DMAPT across various cancer cell lines, providing key quantitative metrics to understand its potency.

| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |

| U87 | Glioblastoma | Cell Viability | 15.5 µM | [1] |

| LN229 | Glioblastoma | Cell Viability | 11.15 µM | [1] |

| U118 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |

| U373 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |

| U87 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |

| A549 | Non-Small Cell Lung Cancer | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |

| H522 | Non-Small Cell Lung Cancer | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |

| UMUC-3 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |

| HT-1197 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |

| HT-1376 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |

| PC-3 | Prostate Cancer | Cell Proliferation | IC50 between 5 and 10µM | [4] |

| CWR22Rv1 | Prostate Cancer | Cell Proliferation | IC50 between 5 and 10µM | [4] |

| K562 | Chronic Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |

| Kcl-22 | Chronic Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |

| HL60 | Acute Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |

Key Molecular Targets and Pathways Beyond NF-κB

Induction of Reactive Oxygen Species (ROS)

A significant mechanism of DMAPT's action, independent of NF-κB inhibition, is the generation of intracellular reactive oxygen species (ROS)[2][3]. This induction of oxidative stress triggers a cascade of downstream events, including DNA damage and the activation of apoptotic pathways[1][6].

The workflow for DMAPT-induced ROS and subsequent apoptosis is depicted below.

Modulation of MAPK Signaling Pathway

DMAPT has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the JNK/c-Jun axis, in response to the generation of ROS[2][4]. This activation contributes to its anti-cancer effects. The JNK inhibitor SP600125 has been shown to partially protect cells from DMAPT-induced cell death, highlighting the role of this pathway[4].

The following diagram illustrates the proposed mechanism of DMAPT's interaction with the MAPK pathway.

References

- 1. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethylaminoparthenolide, a water soluble parthenolide, suppresses lung tumorigenesis through down-regulating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

The Impact of Dimethylaminoparthenolide on Cancer Stem Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenicity. These cells are considered a critical driver of tumor initiation, progression, metastasis, and therapeutic resistance. Consequently, the development of therapeutic agents that specifically target CSCs is a paramount objective in oncology research. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the sesquiterpenoid lactone parthenolide, has emerged as a promising anti-cancer agent with demonstrated efficacy against CSCs across various cancer types. This technical guide provides an in-depth overview of the effects of DMAPT on CSC populations, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: A Two-Pronged Assault on CSCs

DMAPT exerts its anti-CSC effects primarily through two interconnected mechanisms: the induction of oxidative stress via the generation of reactive oxygen species (ROS) and the inhibition of the pro-survival NF-κB signaling pathway.

Induction of Reactive Oxygen Species (ROS) and Downregulation of Nrf2

DMAPT treatment leads to a rapid increase in intracellular ROS levels in cancer stem cells. This surge in ROS is a key mediator of DMAPT's cytotoxic effects. Concurrently, DMAPT has been shown to downregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. The suppression of the Nrf2 pathway further exacerbates the accumulation of ROS, leading to overwhelming oxidative stress, mitochondrial dysfunction, and ultimately, cell death, including necrosis.[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including CSCs. DMAPT is a potent inhibitor of the canonical NF-κB pathway.[4][5] It is understood to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.

Quantitative Effects of DMAPT on Cancer Stem Cell Populations

The following tables summarize the quantitative data on the effects of DMAPT on cancer stem cell viability, tumor growth, and related biomarkers.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| Acute Myeloid Leukemia (AML) cells | Leukemia | Viability | LD50 | 1.7 µM | [4] |

| MDA-MB-231 (sphere cells) | Triple-Negative Breast Cancer | Viability | % Viability (vs. control) | ~40% (with 10 µM Parthenolide, DMAPT less potent at low doses) | [2] |

| A549 | Lung Cancer | In Vivo Xenograft | Tumor Growth Inhibition | 54% | |

| UMUC-3 | Bladder Cancer | In Vivo Xenograft | Tumor Growth Inhibition | 63% | |

| PC-3 | Prostate Cancer | In Vivo Xenograft | Tumor Volume Reduction | Significant reduction in combination with radiation | [6] |

| Cell Line | Cancer Type | Assay | DMAPT Concentration | Time Point | Effect | Reference |

| MDA-MB-231 (sphere cells) | Triple-Negative Breast Cancer | ROS Detection (DCFH-DA) | 10 µM | 1 hour | ~25% ROS-positive cells | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mammosphere Formation Assay (MFA)

The MFA is a widely used in vitro method to quantify the self-renewal capacity of cancer stem cells.

Principle: CSCs, when cultured in suspension in a serum-free, non-adherent environment, can form spherical colonies known as mammospheres. The number and size of these spheres are indicative of the CSC population's frequency and proliferative potential.

Protocol for DMAPT Treatment:

-

Cell Preparation:

-

Culture cancer cell lines to 70-80% confluency.

-

Harvest cells and create a single-cell suspension using gentle enzymatic digestion (e.g., TrypLE) and mechanical dissociation (passing through a fine-gauge needle).

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Seed cells at a low density (e.g., 5,000 to 20,000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture in a specialized mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin).

-

-

DMAPT Treatment:

-

Prepare stock solutions of DMAPT in an appropriate solvent (e.g., DMSO).

-

Add DMAPT to the mammosphere cultures at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO alone).

-

Incubate for the desired treatment period (e.g., 7-10 days).

-

-

Quantification:

-

After the incubation period, count the number of mammospheres per well using a light microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.

-

Calculate the Mammosphere Formation Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100

-

Flow Cytometry for CSC Markers (e.g., CD44+/CD24-)

This technique is used to identify and quantify the proportion of cells expressing specific CSC surface markers.

Principle: Fluorescently labeled antibodies against CSC markers (e.g., CD44 and CD24) are used to stain a single-cell suspension. A flow cytometer then analyzes the fluorescence of individual cells, allowing for the quantification of the percentage of cells with the CSC phenotype (e.g., CD44-positive and CD24-negative/low).

Protocol for DMAPT Treatment:

-

Cell Culture and Treatment:

-

Culture cancer cells in standard adherent conditions.

-

Treat the cells with various concentrations of DMAPT or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Cell Preparation:

-

Harvest the cells and prepare a single-cell suspension.

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

-

Count the cells and adjust the concentration to approximately 1x10^6 cells/mL.

-

-

Antibody Staining:

-

To 100 µL of the cell suspension, add fluorescently conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated).

-

Incubate on ice for 30-45 minutes in the dark.

-

Wash the cells twice with buffer to remove unbound antibodies.

-

-

Flow Cytometric Analysis:

-

Resuspend the cells in a final volume of 300-500 µL of buffer.

-

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.

-

Gate on the viable cell population and then analyze the expression of CD44 and CD24 to determine the percentage of CD44+/CD24- cells.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS.

Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol for DMAPT Treatment:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with DMAPT at the desired concentrations for the specified time (e.g., 1, 4, or 24 hours).

-

-

Probe Loading:

-

Remove the treatment media and wash the cells with a warm buffer (e.g., PBS).

-

Load the cells with DCFH-DA (e.g., 5-10 µM) in a serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DMAPT and a typical experimental workflow for its evaluation.

Caption: DMAPT's dual mechanism of action on cancer stem cells.

Caption: Experimental workflow for evaluating DMAPT's anti-CSC effects.

Conclusion

Dimethylaminoparthenolide demonstrates significant potential as a therapeutic agent for targeting cancer stem cell populations. Its dual mechanism of inducing high levels of oxidative stress while simultaneously inhibiting the pro-survival NF-κB pathway provides a robust strategy for eliminating these resilient cells. The in vitro and in vivo data summarized in this guide underscore the efficacy of DMAPT in reducing CSC viability and inhibiting tumor growth. Further research is warranted to fully elucidate its clinical potential and to optimize its application in combination with existing cancer therapies. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of CSC-targeted cancer treatment.

References

- 1. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Screening of Dimethylaminoparthenolide on Novel Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide, has emerged as a promising anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB) and the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS). This technical guide provides an in-depth overview of the initial in vitro screening of DMAPT against a panel of cancer cell lines. It includes a compilation of reported cytotoxic concentrations, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflow to facilitate further research and development of this compound.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of DMAPT have been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values, demonstrating a degree of selectivity and potent activity in hematological and solid tumors.

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference |

| PC-3 | Prostate Cancer | IC50 | 5 - 10 | [1] |

| CWR22Rv1 | Prostate Cancer | IC50 | 5 - 10 | [1] |

| DU145 | Prostate Cancer | IC50 | 4 | [2] |

| Primary AML cells | Acute Myeloid Leukemia | LD50 | 1.7 | [2][3] |

| K562 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |

| KCL-22 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |

| Meg-01 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |

| A549 | Non-Small Cell Lung Cancer | - | >95% proliferation inhibition at 10 & 20 | [5] |

| H522 | Non-Small Cell Lung Cancer | - | Not specified | [5] |

| UMUC-3 | Bladder Cancer | - | >95% proliferation inhibition at 10 & 20 | [5] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel anti-cancer compounds. This section provides detailed methodologies for the core assays utilized in the initial in vitro screening of DMAPT.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Dimethylaminoparthenolide (DMAPT)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells, then resuspend in complete medium to the desired concentration.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

DMAPT Treatment:

-

Prepare a series of dilutions of DMAPT in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMAPT, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the DMAPT concentration to determine the IC50 value.

-

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat cells with DMAPT for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of DMAPT action.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the target proteins (e.g., p65, phospho-p65, IκBα). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse DMAPT-treated and control cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Use a loading control like β-actin to normalize for protein loading.

-

Visualizations: Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz (DOT language) to illustrate the proposed mechanism of action of DMAPT and a typical experimental workflow for its in vitro screening.

Caption: Proposed signaling pathway of Dimethylaminoparthenolide (DMAPT) in cancer cells.

Caption: General experimental workflow for the in vitro screening of DMAPT.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Dimethylaminoparthenolide (DMAPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the natural product parthenolide, derived from the feverfew plant (Tanacetum parthenium). While parthenolide has demonstrated significant anti-inflammatory and anti-cancer properties, its poor bioavailability has limited its clinical utility. DMAPT was developed to overcome this limitation, exhibiting enhanced solubility and oral bioavailability. This technical guide provides an in-depth overview of the anti-inflammatory properties of DMAPT, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The primary anti-inflammatory activity of DMAPT is attributed to its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response. This guide will detail the molecular interactions of DMAPT within this pathway and present data on its downstream effects on pro-inflammatory gene and cytokine expression.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Dimethylaminoparthenolide (DMAPT) are primarily mediated through the inhibition of the canonical NF-κB signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases.

DMAPT exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1] In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB p65/p50 heterodimer in the cytoplasm. Phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. This releases the p65/p50 heterodimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

DMAPT intervenes in this cascade by binding to a cysteine residue on IKKβ, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to initiate the transcription of pro-inflammatory genes. This targeted inhibition of a key upstream regulator makes DMAPT a potent anti-inflammatory agent.

In addition to its well-established role in NF-κB inhibition, emerging evidence suggests that DMAPT may also modulate the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

Figure 1: Mechanism of DMAPT in the NF-κB signaling pathway.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of DMAPT have been quantified in various in vitro studies. A key study utilizing peripheral blood mononuclear cells (PBMCs) from patients with Familial Mediterranean Fever (FMF), a hereditary auto-inflammatory disorder, provides significant quantitative data on DMAPT's efficacy.

Table 1: In Vitro Efficacy of DMAPT

| Parameter | Cell Type | Treatment | Concentration | Result | p-value | Reference |

| IC50 | FMF Patient PBMCs | DMAPT | 11.73 µM | 50% inhibition of cell proliferation | - | [2] |

| Gene Expression (NFκB) | FMF Patient PBMCs | DMAPT | 10 µM | 0.38-fold decrease vs. untreated | <0.0001 | [2][3] |

| Gene Expression (NLRP3) | FMF Patient PBMCs | DMAPT | 10 µM | 0.39-fold decrease vs. untreated | <0.001 | [2][3] |

| Gene Expression (MEFV) | FMF Patient PBMCs | DMAPT | 10 µM | 0.384-fold decrease vs. untreated | <0.001 | [2][3] |

| Gene Expression (CASP1) | FMF Patient PBMCs | DMAPT | 10 µM | 0.48-fold decrease vs. untreated | =0.0023 | [2][3] |

| Gene Expression (IL-1β) | FMF Patient PBMCs | DMAPT | 10 µM | 0.09-fold decrease vs. untreated | <0.0001 | [2][3] |

Table 2: Effect of DMAPT on Cytokine Secretion

| Cytokine | Cell Type | Treatment | Concentration | Result | p-value | Reference |

| IL-1β | FMF Patient PBMCs | DMAPT | 10 µM | 8.92 pg/mL (vs. 149.85 pg/mL untreated) | <0.0001 | [2][3] |

| IL-18 | FMF Patient PBMCs | DMAPT | 10 µM | 135 pg/mL (vs. 192 pg/mL untreated) | =0.01 | [2][3] |

| IL-37 | FMF Patient PBMCs | DMAPT | 10 µM | 27.5 pg/mL (vs. 78.19 pg/mL untreated) | <0.0001 | [2][3] |

Experimental Protocols

The following sections outline the methodologies employed in key studies to evaluate the anti-inflammatory properties of DMAPT.

Cell Culture and Treatment

-

Cell Type: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with Familial Mediterranean Fever (FMF).

-

Stimulation: To induce an inflammatory response, PBMCs were stimulated with Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP).

-

Treatment: DMAPT was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A common concentration used to demonstrate significant anti-inflammatory effects is 10 µM.

Cell Viability and Apoptosis Assays

-

MTT Assay: To determine the cytotoxic effects of DMAPT and establish a working concentration, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Annexin V/PI Staining: To assess whether DMAPT induces apoptosis, cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Gene Expression Analysis (TaqMan Real-Time PCR)

-

RNA Extraction: Total RNA was extracted from treated and untreated PBMCs using a commercial RNA isolation kit.

-

Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The expression levels of target genes (NF-κB, NLRP3, MEFV, CASP1, and IL-1β) were quantified using TaqMan real-time PCR. This method utilizes a fluorogenic probe that binds to a specific region of the target gene's cDNA. The fluorescence signal is measured in real-time during the PCR amplification, allowing for the quantification of the initial amount of target cDNA. Gene expression levels were normalized to a housekeeping gene to account for variations in RNA input.

Cytokine Protein Level Measurement (ELISA)

-

Sample Collection: Cell culture supernatants were collected after treatment with DMAPT.

-

ELISA Procedure: The concentrations of secreted cytokines (IL-1β, IL-18, and IL-37) in the supernatants were measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, a capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.

Figure 2: General experimental workflow for assessing DMAPT's anti-inflammatory effects.

Conclusion and Future Directions

Dimethylaminoparthenolide has demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB signaling pathway. The quantitative data presented in this guide highlight its potency in reducing the expression of key pro-inflammatory genes and cytokines in vitro. Its improved bioavailability compared to its parent compound, parthenolide, makes DMAPT a promising candidate for further pre-clinical and clinical development for the treatment of a range of inflammatory disorders.

Future research should focus on in vivo studies to confirm these anti-inflammatory effects in relevant animal models of disease. Further elucidation of its impact on other inflammatory pathways, such as the NLRP3 inflammasome, will provide a more comprehensive understanding of its mechanism of action. Additionally, detailed pharmacokinetic and pharmacodynamic studies are necessary to establish optimal dosing and treatment regimens for potential therapeutic applications. The development of more detailed and standardized experimental protocols will be crucial for the consistent and reproducible evaluation of DMAPT and other novel anti-inflammatory compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays Following Dimethylaminoparthenolide (DMAPT) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a sesquiterpenoid lactone known for its anti-inflammatory and anti-cancer properties. DMAPT has garnered significant interest in oncological research due to its ability to inhibit the NF-κB signaling pathway and induce the production of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells treated with DMAPT using two common assays: the MTT assay and the Trypan Blue exclusion assay.

Mechanism of Action of DMAPT

DMAPT exerts its cytotoxic effects through a dual mechanism of action. Primarily, it is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, DMAPT can halt cancer cell growth and induce apoptosis.

Secondly, DMAPT has been shown to induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[2][3] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

Data Presentation: DMAPT Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of DMAPT in various cancer cell lines. These values represent the concentration of DMAPT required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PC-3 | Prostate Cancer | 5 - 10 | [3] |

| CWR22Rv1 | Prostate Cancer | 5 - 10 | [3] |

| AML cells | Acute Myeloid Leukemia | 1.7 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 (for significant cytotoxic effect) | [5] |

| CML cells (primitive) | Chronic Myeloid Leukemia | Not specified, but induced cell death | [2][4] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

DMAPT stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

DMAPT Treatment: Prepare serial dilutions of DMAPT in complete culture medium. Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DMAPT) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[9][10][11][12][13] Viable cells with intact cell membranes exclude the blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

-

DMAPT stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypan Blue solution (0.4% in PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of DMAPT as described in the MTT assay protocol.

-

Cell Harvesting: After the treatment period, detach the adherent cells using trypsin-EDTA. For suspension cells, collect them by centrifugation.

-

Cell Staining: Resuspend the cell pellet in a known volume of PBS. Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

-

Incubation: Allow the cell-dye mixture to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[10][12]

-

Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Number of viable cells / Total number of cells) x 100

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: DMAPT's dual mechanism of action leading to cell death.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Trypan Blue exclusion assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Establishing Dimethylaminoparthenolide-Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a naturally occurring sesquiterpene lactone. DMAPT has demonstrated anti-cancer activity in various cancer cell lines by inducing the generation of reactive oxygen species (ROS) and inhibiting the pro-survival NF-κB and STAT3 signaling pathways.[1][2][3] The development of drug resistance is a major challenge in cancer therapy. Establishing cancer cell lines resistant to DMAPT is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it. These application notes provide detailed protocols for the generation and characterization of DMAPT-resistant cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of DMAPT in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference(s) |

| PC-3 | Prostate Cancer | 5 - 10 µM | [4] |

| DU145 | Prostate Cancer | 4 µM | [5] |

| CWR22Rv1 | Prostate Cancer | 5 - 10 µM | [4] |

| A549 | Non-Small Cell Lung Cancer | 5 - 20 µM | [6] |

| BEAS2B | Immortalized Bronchial Epithelial Cells | 5 µM | [6] |

| UMUC-3 | Bladder Cancer | 10 µM | [6] |

| RT4 | Bladder Cancer | 10 µM | [6] |

| AML cells | Acute Myeloid Leukemia | LD50 of 1.7 µM | [7] |

| SiHa | Cervical Cancer | IC50 of 8.42 ± 0.76 µM (for Parthenolide) | [8] |

| MCF-7 | Breast Cancer | IC50 of 9.54 ± 0.82 µM (for Parthenolide) | [8] |

Table 2: Characterization of DMAPT-Resistant vs. Parental Cell Lines

| Parameter | Parental Cell Line | DMAPT-Resistant Cell Line | Expected Outcome |

| IC50 of DMAPT | Lower | Significantly Higher | Increased resistance to DMAPT |

| Cell Proliferation Rate | Normal | May be altered (slower or faster) | Adaptation to drug pressure |

| NF-κB Activity | Inhibited by DMAPT | Basal activity may be altered; less responsive to DMAPT inhibition | Altered signaling pathway |

| STAT3 Activity | Inhibited by DMAPT | Basal activity may be altered; less responsive to DMAPT inhibition | Altered signaling pathway |

| Intracellular ROS Levels | Increased by DMAPT | Basal levels may be higher; blunted response to DMAPT-induced ROS | Upregulation of antioxidant defense |

| Expression of Antioxidant Proteins (e.g., Nrf2, SODs) | Basal levels | Upregulated | Enhanced ROS scavenging capacity |

| Expression of ABC Transporters (e.g., P-gp, BCRP) | Basal levels | May be upregulated | Increased drug efflux |

Experimental Protocols

Protocol 1: Establishment of DMAPT-Resistant Cancer Cell Lines by Continuous Dose Escalation

This protocol describes a method for generating DMAPT-resistant cancer cell lines by gradually exposing the cells to increasing concentrations of the drug over a prolonged period.[9]

Materials:

-

Cancer cell line of interest (e.g., PC-3, A549)

-

Complete cell culture medium

-

Dimethylaminoparthenolide (DMAPT)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

0.25% Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks (T25 or T75)

-

96-well plates

-

Hemocytometer or automated cell counter

-

CO2 incubator (37°C, 5% CO2)

-

Cryovials and cryopreservation medium

Procedure:

-

Determine the initial IC50 of DMAPT:

-

Plate the parental cancer cells in 96-well plates.

-

Treat the cells with a range of DMAPT concentrations for 48-72 hours.

-

Perform a cell viability assay (e.g., MTT or XTT, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).

-

-

Initiate the Resistance Induction:

-

Start by culturing the parental cells in a T25 flask with a low concentration of DMAPT, typically 1/4 to 1/2 of the determined IC50.

-

Culture the cells until they reach 70-80% confluency. This may take longer than untreated cells due to the cytotoxic effect of the drug.

-

Change the medium with fresh DMAPT-containing medium every 2-3 days.

-

-

Gradual Dose Escalation:

-

Once the cells have adapted and are proliferating at a steady rate (similar to the parental line in the absence of the drug), subculture them and increase the DMAPT concentration by a factor of 1.5 to 2.

-

Continue this stepwise increase in drug concentration. The duration at each concentration will vary depending on the cell line's ability to adapt. Be patient, as this process can take several months.

-

If significant cell death is observed after a dose increase, maintain the cells at that concentration until a stable, proliferating population emerges. If the majority of cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.

-

-

Cryopreservation of Intermediate Stages:

-

At each successful dose escalation step where the cells show stable growth, it is highly recommended to cryopreserve a batch of cells. This creates a backup in case of contamination or loss of the culture at a later stage.

-

-

Establishment of the Final Resistant Line:

-

Continue the dose escalation until the cells are able to proliferate in a concentration of DMAPT that is at least 10-fold higher than the initial IC50 of the parental cells.

-

Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of DMAPT to ensure the stability of the resistant phenotype.

-

-

Verification of Resistance:

-

Perform a cell viability assay (Protocol 2) to compare the IC50 of DMAPT in the newly established resistant cell line with that of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

-

Protocol 2: Cell Viability Assay (MTT/XTT)

This protocol is used to determine the cytotoxic effects of DMAPT and to measure the IC50 values.

Materials:

-

Parental and DMAPT-resistant cells

-

96-well plates

-

DMAPT

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[5][10][11]

-

Microplate reader

Procedure (MTT Assay): [5][10][11]

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of DMAPT. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Note on XTT Assay: The XTT assay is similar, but the formazan product is water-soluble, eliminating the need for a solubilization step.[12] After the incubation period with the drug, the XTT reagent is added, and the absorbance is read directly.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS levels.[2][13][14]

Materials:

-

Parental and DMAPT-resistant cells

-

6-well plates or fluorescence-compatible 96-well plates

-

DMAPT

-

DCFDA (or CM-H2DCFDA for better retention)

-

H2O2 (as a positive control)

-

PBS or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to attach overnight.

-

Wash the cells once with warm PBS or HBSS.

-

Load the cells with 5-10 µM DCFDA in PBS or HBSS and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS or HBSS to remove the excess probe.

-

Treat the cells with DMAPT at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., 100 µM H2O2).

-

Measure the fluorescence intensity using a fluorescence microscope, a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or a flow cytometer.[2]

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Protocol 4: Assessment of NF-κB Activity

NF-κB activity can be assessed by several methods, including reporter gene assays, ELISA-based DNA binding assays, and immunofluorescence for nuclear translocation.

A. NF-κB Reporter Gene Assay:

-

Co-transfect the cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24 hours, treat the cells with DMAPT.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

-

Normalize the NF-κB reporter activity to the control reporter activity.

B. ELISA-based NF-κB DNA Binding Assay: [15][16][17]

-

Treat the cells with DMAPT and then prepare nuclear extracts.

-

Use a commercial ELISA kit where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate the nuclear extracts in the wells to allow the active NF-κB to bind to the oligonucleotide.

-

Wash away unbound proteins.

-

Add a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of active NF-κB.

C. Immunofluorescence for p65 Nuclear Translocation: [18]

-

Grow cells on coverslips and treat them with DMAPT.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in nuclear p65 staining indicates inhibition of NF-κB activation.

Mandatory Visualizations

Caption: Workflow for establishing DMAPT-resistant cancer cell lines.

Caption: DMAPT's mechanism of action on NF-κB and STAT3 signaling.

Caption: Potential mechanisms of resistance to DMAPT.

References

- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]

- 7. Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Dimethylaminoparthenolide (DMAPT) in Animal Models of Leukemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the natural product parthenolide, which has demonstrated significant preclinical activity against various malignancies, including hematologic cancers.[1] DMAPT's primary mechanism of action involves the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB), a key signaling pathway frequently activated in leukemia.[1] These application notes provide detailed protocols for utilizing animal models to study the in vivo efficacy of DMAPT against leukemia, with a focus on acute myeloid leukemia (AML).

Key Signaling Pathway: NF-κB Inhibition by DMAPT

DMAPT exerts its anti-leukemic effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is constitutively active in a significant portion of AML cases and contributes to leukemic cell proliferation and survival.

Caption: DMAPT inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Animal Models for In Vivo Efficacy Studies

Patient-derived xenograft (PDX) models in immunodeficient mice are highly recommended for preclinical evaluation as they closely recapitulate the heterogeneity of human leukemia.[2] Cell line-derived xenograft (CDX) models also serve as robust and more accessible alternatives.

Recommended Mouse Strains

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficient): Lacks mature T and B cells, and has defects in innate immunity.

-

NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ): A more severely immunodeficient strain lacking T, B, and NK cells, and with deficient cytokine signaling, which often leads to better engraftment of human hematopoietic cells.[3]

Experimental Protocols

Protocol 1: Establishment of a Human AML Xenograft Model

This protocol describes the establishment of a leukemia model using either primary patient AML cells (PDX) or a human AML cell line (CDX).

Materials:

-

Immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.

-

Primary human AML cells or a human AML cell line (e.g., HL-60, MOLM-13).

-

Phosphate-buffered saline (PBS), sterile.

-

Sublethal irradiation source or Busulfan.

-

Ficoll-Paque for isolation of mononuclear cells.

Procedure:

-

Animal Conditioning (Day -1): To facilitate engraftment, sublethally condition the mice 24 hours prior to cell injection. This can be achieved by:

-

Cell Preparation (Day 0):

-

Primary Cells: Thaw cryopreserved primary human AML cells and isolate mononuclear cells using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS.

-

Cell Lines: Culture human AML cell lines under standard conditions. Harvest and wash the cells twice with sterile PBS.

-

-

Cell Viability and Count: Assess cell viability using Trypan Blue exclusion. Resuspend the cells in sterile PBS at the desired concentration.

-

Injection (Day 0): Inject 1-5 x 106 viable AML cells in a volume of 100-200 µL into each mouse via:

-

Intravenous (IV) injection: Through the lateral tail vein.

-

Intra-femoral (IF) injection: Directly into the bone marrow cavity for a more direct engraftment.

-

Protocol 2: DMAPT Formulation and Administration

DMAPT is orally bioavailable, making oral gavage the preferred route of administration for in vivo studies.[1]

Materials:

-

Dimethylaminoparthenolide (DMAPT) fumarate salt.

-

Vehicle: Sterile water or 0.5% methylcellulose.

-

Oral gavage needles.

Procedure:

-